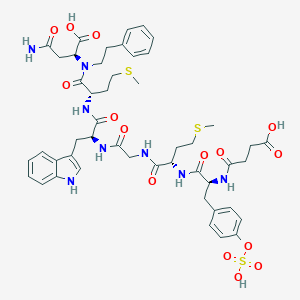![molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2](/img/structure/B56258.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of compounds that were designed with a sulfonamide fragment .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” involves the use of both virtual screening and molecular docking methods . The compound was part of a library of 1561 compounds that were investigated using falcipain-2 as a target enzyme .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” has been studied using various techniques . The compound has been characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been studied in the context of its potential as an antimalarial drug . The compound has been evaluated for its antimalarial activity in vitro against Plasmodium falciparum .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been analyzed using various techniques . The compound is a pale yellow solid with a melting point of 188–189 °C .Orientations Futures
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQHQNXQXBKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602132 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
CAS RN |
120267-05-2 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





acetate](/img/structure/B56186.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)




![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)